N1-methyl-N1-propylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methyl-N1-propylbenzene-1,2-diamine is a synthetic compound belonging to the benzene-based amines family. It is characterized by the presence of a benzene ring substituted with two amine groups at the 1 and 2 positions, along with a methyl and a propyl group attached to the nitrogen atoms . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N1-propylbenzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with methyl and propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N1-propylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N1-methyl-N1-propylbenzene-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-methyl-N1-propylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of nuclear factor kappa B (NF-κB) in lipopolysaccharide-stimulated macrophages, thereby modulating inflammatory responses . This unique mechanism makes it a valuable compound for studying inflammation and related diseases.
Comparison with Similar Compounds
Similar Compounds
N1-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but with a phenyl group instead of a propyl group.
N-methyl-1,3-propanediamine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
N1-methyl-N1-propylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate NF-κB activity without affecting IκB degradation is particularly noteworthy .
Properties
IUPAC Name |
2-N-methyl-2-N-propylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKCEEDYFUOWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.